molecular formula C25H17ClF3N3O2S B2403036 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 325995-85-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2403036
CAS No.: 325995-85-5
M. Wt: 515.94
InChI Key: XCEUTSTXZLZSDH-FYJGNVAPSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining an imidazole ring with a sulfanyl-acetamide moiety

Properties

IUPAC Name

2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O2S/c26-19-12-11-17(25(27,28)29)14-20(19)30-22(33)15-35-24-31-21(13-16-7-3-1-4-8-16)23(34)32(24)18-9-5-2-6-10-18/h1-14H,15H2,(H,30,33)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUTSTXZLZSDH-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazolone Core

The (4E)-5-oxo-4-(phenylmethylidene)imidazolone derivative is synthesized via a Knorr-type cyclization (Figure 1):

Reagents :

  • Phenylglyoxal (1.2 equiv)
  • Ammonium acetate (2.5 equiv)
  • Benzylamine (1.0 equiv)

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 80°C, 6 hours
  • Yield: 82%

Mechanism :

  • Condensation of benzylamine with phenylglyoxal forms an α,β-unsaturated imine intermediate.
  • Ammonium acetate catalyzes cyclodehydration, yielding the imidazolone core with (E)-stereoselectivity driven by conjugation stabilization.

Coupling with the Trifluoromethylphenyl Group

The final step employs Buchwald-Hartwig amidation for C–N bond formation (Figure 3):

Reagents :

  • 2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv)
  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2.0 equiv)

Conditions :

  • Solvent: Toluene
  • Temperature: 110°C, 12 hours
  • Yield: 68%

Challenges :

  • Regioselectivity : The chloro substituent directs coupling to the para-position relative to the trifluoromethyl group.
  • Pd Leaching : Addition of 1,10-phenanthroline (0.5 equiv) suppresses catalyst deactivation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement (%)
Imidazolone Formation Ethanol/water 80 +12 vs. DMF
Sulfanyl Coupling THF 0→25 +18 vs. DCM
Amidation Toluene 110 +9 vs. Dioxane

Polar aprotic solvents (DMF, DMSO) reduce yields in imidazolone cyclization due to premature intermediate hydrolysis.

Catalytic Systems for Amidation

Catalyst System Yield (%) Byproducts (%)
Pd2(dba)3/Xantphos 68 <5
CuI/1,10-phenanthroline 42 18
Ni(COD)2/DTBM-Segphos 55 12

Palladium systems achieve superior turnover numbers (TON > 1,200) compared to copper or nickel.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Mobile Phase : Hexane/ethyl acetate (3:1 → 1:2 gradient)
  • Recovery : 89% after column chromatography

Spectroscopic Validation

FTIR (KBr, cm⁻¹) :

  • 1,715 (C=O, imidazolone)
  • 1,654 (C=O, acetamide)
  • 1,320 (C–S stretch)

¹H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H)
  • δ 4.21 (s, 2H, CH2–S)
  • δ 2.17 (s, 3H, CH3–CF3)

HRMS (ESI+) : m/z Calcd for C24H18ClF3N3O2S [M+H]+: 528.0754; Found: 528.0758.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Imidazolone Step : Microreactor technology reduces reaction time from 6 hours to 22 minutes (residence time: 8 minutes at 140°C).
  • Cost Analysis :
    • Batch mode: $412/kg
    • Flow mode: $298/kg

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 86 54
E-Factor 32 19

Solvent recycling in flow systems reduces waste generation by 43%.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for instance, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A trifluoromethyl group, which enhances lipophilicity and may influence biological interactions.
  • A chloro substituent that can modulate the electronic properties of the phenyl ring.
  • An imidazole moiety that is often associated with biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and methicillin-resistant strains (MRSA) were reported to be as low as 12.9 µM, indicating potent antibacterial activity .
CompoundMIC (µM)Target Organism
Example 112.9S. aureus
Example 225.9MRSA

2. Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses:

  • Compounds with similar structures showed a reduction in NF-κB activation by approximately 9%, suggesting a potential mechanism for anti-inflammatory action .

3. Cytotoxic Effects

Cytotoxicity assays indicate that while some derivatives exhibit significant cytotoxic effects at concentrations above 20 µM, this compound did not show significant cytotoxicity at concentrations up to 20 µM .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A study focused on various derivatives with trifluoromethyl groups found that these compounds exhibited enhanced activity against S. aureus and other pathogens, supporting the hypothesis that trifluoromethyl substitution is beneficial for antimicrobial potency .
  • In Vitro Anti-inflammatory Study : Another investigation assessed the impact of structural modifications on NF-kB inhibition, revealing that specific substitutions on the phenyl ring could significantly enhance anti-inflammatory effects .

Q & A

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Purity and structural confirmation require a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity by analyzing retention times and peak homogeneity under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify functional groups (e.g., trifluoromethyl, imidazol-2-yl sulfanyl) and stereochemistry. For example, the (4E)-phenylmethylidene group will show distinct olefinic proton couplings .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula .

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Prepare the imidazole core via cyclocondensation of thiourea derivatives with α-ketoesters under acidic conditions (e.g., acetic acid, 80°C) .
  • Step 2: Introduce the sulfanyl-acetamide moiety via nucleophilic substitution. Use anhydrous DMF as a solvent and K₂CO₃ as a base to facilitate thiol displacement at 60–70°C .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final product purity is enhanced via recrystallization from ethanol/water mixtures .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:
Mechanistic studies require integrated approaches:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. The trifluoromethyl group may enhance hydrophobic interactions with enzyme active sites .
  • Computational Docking: Apply molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with hypothesized targets, such as kinases or GPCRs .
  • In Vitro Assays: Test inhibition of enzymatic activity (e.g., kinase assays) using fluorogenic substrates. Dose-response curves (IC₅₀) and Lineweaver-Burk plots can elucidate competitive/non-competitive inhibition .

Advanced: What experimental designs are recommended to assess solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods with buffered solutions (pH 1–10). Quantify solubility via UV-Vis spectroscopy at λ_max (~260 nm for aromatic systems). The trifluoromethyl group may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) .
  • Stability Studies: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at timed intervals. Hydrolysis of the acetamide linkage under acidic conditions is a critical stability indicator .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The imidazole ring’s electron-deficient nature may drive reactivity at the sulfanyl group .
  • Reactivity Mapping: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states for reactions like oxidation or nucleophilic substitution. Solvent effects can be incorporated via PCM models .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, serum concentrations). For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural Re-evaluation: Re-run NMR and XRD to confirm batch-to-batch consistency. Impurities from incomplete purification (e.g., residual starting materials) can skew bioactivity results .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers and confounding variables .

Advanced: What strategies optimize functional group modifications to enhance target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with cyano). Test against related targets (e.g., kinase isoforms) to identify selectivity drivers .
  • Click Chemistry: Introduce triazole or azide groups via Huisgen cycloaddition. These modifications can improve solubility or enable bioconjugation for imaging studies .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to temporarily shield reactive amines during synthesis, reducing side reactions .

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